1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one
Overview
Description
1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one, also known as Syringylpropanone, is an organic compound with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol . It is a white crystalline solid that is soluble in organic solvents such as methanol and ethyl acetate . This compound is often found in nature as a component of lignin, a complex polymer found in the cell walls of plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one can be synthesized through the esterification reaction of 4-hydroxy-3,5-dimethoxybenzoic acid with acetone . The reaction typically involves the use of a catalyst such as sulfuric acid and is carried out under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Substitution: The hydroxyl group can undergo substitution reactions with halogenating agents to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products:
Oxidation: 4-Hydroxy-3,5-dimethoxybenzoic acid.
Reduction: 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-ol.
Substitution: 1-(4-Chloro-3,5-dimethoxyphenyl)propan-2-one.
Scientific Research Applications
1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and methoxy groups allow it to participate in hydrogen bonding and electron donation, which can influence its reactivity and interactions with biological molecules . It is believed to exert its effects through modulation of oxidative stress pathways and by acting as a free radical scavenger .
Comparison with Similar Compounds
1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one can be compared with other similar compounds such as:
1-(4-Hydroxy-3-methoxyphenyl)propan-2-one (Guaiacylacetone): This compound has one less methoxy group, which affects its solubility and reactivity.
1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone: This compound has a shorter carbon chain, which influences its boiling point and chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties .
Properties
IUPAC Name |
1-(4-hydroxy-3,5-dimethoxyphenyl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-7(12)4-8-5-9(14-2)11(13)10(6-8)15-3/h5-6,13H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWTZKQUFCDLNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=C(C(=C1)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5075076 | |
Record name | 2-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5075076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19037-58-2 | |
Record name | 2-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019037582 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5075076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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